molecular formula C18H14N2O3 B15343360 3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile CAS No. 23552-75-2

3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile

Cat. No.: B15343360
CAS No.: 23552-75-2
M. Wt: 306.3 g/mol
InChI Key: QTQLGVMGVQNRMC-UHFFFAOYSA-N
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Description

3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of an anthraquinone moiety, which is a derivative of anthracene, and a nitrile group attached to a methylpropiononitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 9,10-dihydro-4-hydroxy-9,10-dioxoanthracene, which serves as the core structure.

    Amination: The anthraquinone derivative undergoes an amination reaction with an appropriate amine, such as 2-methylpropiononitrile, under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and under an inert atmosphere to prevent oxidation. The temperature and pressure conditions are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired reaction conditions and to minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the anthraquinone moiety to its corresponding hydroquinone form.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties and applications.

Scientific Research Applications

3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function.

    Pathways Involved: It may modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and oxidative stress. The exact mechanism depends on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropionamide
  • **4-[3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]propyl]-4-methylmorpholinium methyl sulphate

Uniqueness

Compared to similar compounds, 3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrile group, in particular, allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

23552-75-2

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

3-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]-2-methylpropanenitrile

InChI

InChI=1S/C18H14N2O3/c1-10(8-19)9-20-13-6-7-14(21)16-15(13)17(22)11-4-2-3-5-12(11)18(16)23/h2-7,10,20-21H,9H2,1H3

InChI Key

QTQLGVMGVQNRMC-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O)C#N

Origin of Product

United States

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